7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine
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Overview
Description
4H-Pyridazino[6,1-c][1,2,4]triazine, 7-chloro-3-(3-nitrophenyl)- is a heterocyclic compound that contains nitrogen atoms in its ring structure This compound is part of the pyridazine and triazine family, which are known for their diverse pharmacological activities
Preparation Methods
The synthesis of 4H-Pyridazino[6,1-c][1,2,4]triazine, 7-chloro-3-(3-nitrophenyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles or amidines under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired heterocyclic ring system. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
4H-Pyridazino[6,1-c][1,2,4]triazine, 7-chloro-3-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
4H-Pyridazino[6,1-c][1,2,4]triazine, 7-chloro-3-(3-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4H-Pyridazino[6,1-c][1,2,4]triazine, 7-chloro-3-(3-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4H-Pyridazino[6,1-c][1,2,4]triazine, 7-chloro-3-(3-nitrophenyl)- include other pyridazine and triazine derivatives. These compounds share the core heterocyclic structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. Examples include:
Pyridazine derivatives: Known for their antimicrobial and anticancer properties.
Properties
CAS No. |
289651-65-6 |
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Molecular Formula |
C12H8ClN5O2 |
Molecular Weight |
289.68 g/mol |
IUPAC Name |
7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine |
InChI |
InChI=1S/C12H8ClN5O2/c13-11-4-5-12-15-14-10(7-17(12)16-11)8-2-1-3-9(6-8)18(19)20/h1-6H,7H2 |
InChI Key |
ILQJWCQSOXBJSG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN=C2N1N=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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